An In-depth Technical Guide to the Physicochemical Properties of 1,2-O-Dioctadecyl-sn-glycerol
An In-depth Technical Guide to the Physicochemical Properties of 1,2-O-Dioctadecyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Dioctadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether. Structurally, it features two octadecyl (C18) chains linked to the sn-1 and sn-2 positions of a glycerol (B35011) backbone via ether bonds. This ether linkage, in contrast to the more common ester linkage found in diacylglycerols (DAGs), confers significant metabolic stability, making it resistant to hydrolysis by lipases. This stability makes 1,2-O-Dioctadecyl-sn-glycerol an invaluable tool in biochemical and pharmaceutical research. It serves as a non-metabolizable analog of endogenous sn-1,2-diacylglycerol, a critical second messenger in various cellular signaling cascades. Its primary application lies in the sustained activation of protein kinase C (PKC) and in the formation of stable lipid bilayers for drug delivery systems like liposomes.
Physicochemical Properties
The key physicochemical properties of 1,2-O-Dioctadecyl-sn-glycerol are summarized in the table below, providing a comprehensive overview for experimental design and formulation development.
| Property | Value | References |
| IUPAC Name | (2S)-2,3-bis(octadecyloxy)propan-1-ol | [1] |
| Synonyms | D-α,β-Dioctadecyl-glycerol, (S)-2,3-Bis(octadecyloxy)propan-1-ol | [1] |
| CAS Number | 82188-61-2 | [1] |
| Molecular Formula | C₃₉H₈₀O₃ | [1] |
| Molecular Weight | 597.06 g/mol | |
| Monoisotopic Mass | 596.61074641 Da | [1] |
| Appearance | White powder / Crystalline solid | |
| Melting Point | 65 °C | |
| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml | [2] |
| Optical Rotation | [α]²⁵/D = -7 to -12° | |
| Storage Temperature | -20°C or below | [2] |
| XLogP3 (Computed) | 15.6 | [1] |
Role in Signaling Pathways
As a stable analog of diacylglycerol (DAG), 1,2-O-Dioctadecyl-sn-glycerol plays a crucial role as an activator in the Protein Kinase C (PKC) signaling pathway. Endogenous DAG is transiently produced at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). DAG, along with calcium ions, recruits and activates PKC isoforms. Activated PKC then phosphorylates a multitude of downstream protein substrates on serine and threonine residues, leading to a wide array of cellular responses, including proliferation, differentiation, apoptosis, and inflammation.[3] The metabolic stability of 1,2-O-Dioctadecyl-sn-glycerol allows for prolonged and controlled activation of this pathway in experimental settings, helping to elucidate the specific downstream effects of PKC activation.
Experimental Protocols
Protocol 1: Synthesis via Lipase-Catalyzed Transesterification
This protocol describes a general enzymatic method for the synthesis of dialkyl glycerols, adapted for 1,2-O-Dioctadecyl-sn-glycerol. This method offers high regioselectivity and milder reaction conditions compared to purely chemical synthesis.
Materials:
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1-O-Octadecyl-sn-glycerol
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Octadecyl bromide
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Sodium hydride (NaH)
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Anhydrous Dimethylformamide (DMF)
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Immobilized lipase (B570770) (e.g., Novozym 435)
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Organic solvent (e.g., hexane (B92381) or toluene)
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Silica (B1680970) gel for column chromatography
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Elution solvents (e.g., hexane/ethyl acetate (B1210297) gradient)
Methodology:
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Alkylation of 1-O-Octadecyl-sn-glycerol:
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Dissolve 1-O-Octadecyl-sn-glycerol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise with stirring.
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Allow the mixture to stir for 30 minutes at 0°C, then add octadecyl bromide dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Quenching and Extraction:
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Carefully quench the reaction by slowly adding methanol, followed by water.
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Extract the product into an organic solvent like hexane or diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification:
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Purify the crude product using silica gel column chromatography.
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Elute with a hexane/ethyl acetate gradient to isolate the 1,2-O-Dioctadecyl-sn-glycerol.
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-
Characterization:
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Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
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Protocol 2: Characterization by NMR and Mass Spectrometry
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of purified 1,2-O-Dioctadecyl-sn-glycerol in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR Analysis: Acquire a proton NMR spectrum. Expected signals include multiplets in the 3.4-3.7 ppm range corresponding to the glycerol backbone protons, a triplet around 0.88 ppm for the terminal methyl groups of the alkyl chains, and a broad multiplet around 1.25 ppm for the methylene (B1212753) protons of the alkyl chains.
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¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. Expected signals will confirm the presence of the glycerol backbone carbons (approx. 60-80 ppm) and the distinct signals of the long alkyl chains.
B. Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like chloroform or methanol.
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Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.
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Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The high-resolution mass measurement should correspond to the calculated exact mass of the molecule.
Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to measure PKC activity using 1,2-O-Dioctadecyl-sn-glycerol as an activator.
Materials:
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Purified PKC enzyme
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1,2-O-Dioctadecyl-sn-glycerol
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PKC substrate peptide (e.g., a peptide with the R-X-X-S/T motif)
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[γ-³²P]ATP
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Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
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Stop solution (e.g., phosphoric acid)
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Phosphocellulose paper and wash buffers
Methodology:
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Prepare Lipid Vesicles:
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In a glass tube, mix 1,2-O-Dioctadecyl-sn-glycerol and phosphatidylserine (PS) in chloroform.
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Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
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Dry the film under vacuum for at least 1 hour.
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Resuspend the lipid film in kinase reaction buffer and sonicate briefly to form small unilamellar vesicles.[4]
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.
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Initiate the reaction by adding [γ-³²P]ATP.
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Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
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-
Stop Reaction and Quantify:
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Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
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Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
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Compare the activity in the presence of 1,2-O-Dioctadecyl-sn-glycerol to a negative control (without the lipid activator).
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Protocol 4: Liposome (B1194612) Formulation by Thin-Film Hydration
This protocol describes the preparation of stable liposomes incorporating 1,2-O-Dioctadecyl-sn-glycerol.
Materials:
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1,2-O-Dioctadecyl-sn-glycerol
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A structural phospholipid (e.g., DPPC or DSPC)
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Cholesterol (optional, for membrane stabilization)
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Chloroform or a chloroform:methanol mixture
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Hydration buffer (e.g., PBS or HEPES-buffered saline)
Methodology:
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Lipid Film Formation:
-
Dissolve 1,2-O-Dioctadecyl-sn-glycerol and other lipid components in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
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Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.
-
Agitate the flask by gentle rotation or vortexing. This allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To produce smaller, more uniform unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion.
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Extrusion: Repeatedly pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. This is the preferred method for obtaining a homogenous size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the resulting liposomes using Dynamic Light Scattering (DLS).
-
Visualize the liposomes using transmission electron microscopy (TEM).
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